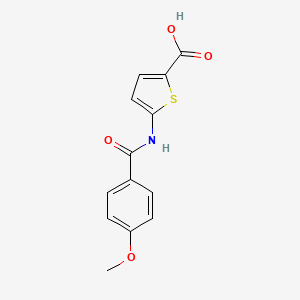

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-methoxybenzoyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-18-9-4-2-8(3-5-9)12(15)14-11-7-6-10(19-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSSQCTIUNTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. Thiophene carboxamide derivatives are recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-aminothiophene-2-carboxylic acid, followed by its acylation with 4-methoxybenzoyl chloride. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing safety, yield, and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive protocol and critical insights for the successful synthesis of this target compound.

Introduction

Thiophene-containing compounds are a prominent class of heterocycles in medicinal chemistry, valued for their wide range of biological activities.[1][3] The thiophene ring serves as a versatile scaffold in the design of novel therapeutic agents. Specifically, thiophene-2-carboxamide derivatives have demonstrated notable potential as anticancer agents.[1][2] The title compound, 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid, incorporates both the thiophene-2-carboxylic acid moiety and a substituted benzamide group, structural features often associated with biological efficacy.

This guide outlines a logical and well-established synthetic approach to this molecule. The core strategy involves the formation of an amide bond between 5-aminothiophene-2-carboxylic acid and an activated derivative of 4-methoxybenzoic acid. This is a common yet powerful method for constructing such molecules.[4][]

Synthetic Pathway Overview

The synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is accomplished through a two-step sequence. The first step focuses on the preparation of the crucial building block, 5-aminothiophene-2-carboxylic acid. The second step involves the acylation of this amino acid with 4-methoxybenzoyl chloride to yield the final product.

Figure 1: Overall synthetic workflow for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 5-Aminothiophene-2-carboxylic acid

The synthesis of the key intermediate, 5-aminothiophene-2-carboxylic acid, is achieved through a two-step process starting from commercially available methyl 5-nitrothiophene-2-carboxylate. This involves the reduction of the nitro group followed by the hydrolysis of the methyl ester.

Step 1a: Synthesis of Methyl 5-aminothiophene-2-carboxylate

The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose.[6]

Protocol:

-

In a flask suitable for hydrogenation, dissolve methyl 5-nitrothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[6]

-

Carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the starting material).[6]

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.[6]

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain methyl 5-aminothiophene-2-carboxylate, which can often be used in the next step without further purification.

Step 1b: Synthesis of 5-Aminothiophene-2-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is achieved through saponification using a strong base, followed by acidification.

Protocol:

-

Dissolve the crude methyl 5-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent mixture, such as methanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2 equivalents).

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 4-5 by the dropwise addition of a mineral acid, such as hydrochloric acid (HCl).[7]

-

A precipitate of 5-aminothiophene-2-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Part 2: Synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid

The final step involves the formation of an amide bond between 5-aminothiophene-2-carboxylic acid and 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann reaction.

Step 2a: Preparation of 4-Methoxybenzoyl chloride

The acyl chloride is readily prepared from the corresponding carboxylic acid using thionyl chloride.[8][9]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methoxybenzoic acid (1 equivalent) in a minimal amount of an inert solvent like benzene or toluene.[8]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[8]

-

Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir until the evolution of gas ceases (typically 1-2 hours).

-

Remove the excess thionyl chloride and solvent by distillation or under reduced pressure to obtain crude 4-methoxybenzoyl chloride, which can be used directly in the next step. Caution: 4-methoxybenzoyl chloride is moisture-sensitive and reacts violently with water.[10]

Step 2b: Acylation of 5-Aminothiophene-2-carboxylic acid

The acylation reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed.

Protocol:

-

Dissolve 5-aminothiophene-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a base like triethylamine (TEA) or pyridine (2-3 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1-1.2 equivalents) in the same solvent to the cooled solution of the amine.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid.

Data Summary

| Compound | Molar Mass ( g/mol ) | Key Properties |

| Methyl 5-nitrothiophene-2-carboxylate | 187.18 | Starting material for the synthesis of the amine intermediate. |

| 5-Aminothiophene-2-carboxylic acid | 143.17 | Key intermediate with both an amine and a carboxylic acid functional group. |

| 4-Methoxybenzoic acid | 152.15 | Precursor to the acylating agent. |

| 4-Methoxybenzoyl chloride | 170.59 | Acylating agent for the final amide bond formation.[10] |

| 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid | 277.30 | Final target compound. |

Mechanistic Insights

The key reaction in this synthesis is the nucleophilic acyl substitution to form the amide bond. The lone pair of electrons on the nitrogen atom of the 5-aminothiophene-2-carboxylic acid attacks the electrophilic carbonyl carbon of the 4-methoxybenzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) leads to the formation of the stable amide linkage.

Figure 2: Mechanism of amide bond formation.

Conclusion

The synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid presented in this guide is a reliable and adaptable method for obtaining this valuable compound. The protocols are based on well-established chemical transformations, ensuring a high probability of success for researchers with a foundational understanding of organic synthesis. The insights into the rationale behind the experimental choices and the mechanistic underpinnings provide a solid framework for troubleshooting and optimization. This technical guide serves as a comprehensive resource for the synthesis of this and structurally related thiophene carboxamide derivatives, which are of considerable interest in the ongoing pursuit of novel therapeutic agents.

References

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Available from: [Link]

-

National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Available from: [Link]

- Poukens-Renwart, P., et al. Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Letters in Organic Chemistry. 2008.

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

National Center for Biotechnology Information. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

- Google Patents. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via... Available from: [Link]

- Google Patents. US2432991A - Acylation of thiophene.

- Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride.

-

ResearchGate. How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound? Available from: [Link]

-

ResearchGate. (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. 2005.

-

PubMed. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

Reddit. Amide coupling : r/Chempros. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 6. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Substituted Thiophene-2-Carboxamides: A Focus on 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] When functionalized with a carboxamide linkage, it offers a versatile platform for developing novel therapeutics by enabling diverse molecular interactions. This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of novel thiophene-2-carboxamide derivatives, using the representative molecule, 5-(4-methoxybenzamido)thiophene-2-carboxylic acid, as a central case study. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties based on established chemical principles, and discuss its potential applications in drug discovery, drawing parallels from structurally related compounds. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities based on the thiophene framework.

Introduction to the Thiophene-2-Carboxamide Scaffold

Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, prized for their wide-ranging applications in pharmaceuticals, advanced materials, and agrochemicals.[3][4] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromaticity and planarity but with distinct electronic properties and metabolic profiles that can be advantageous in drug design. Thiophene-containing compounds have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[1]

The introduction of a carboxamide group at the 2-position of the thiophene ring creates a rigid and planar system capable of forming critical hydrogen bonds with biological targets, a key feature in molecular recognition. The target molecule of this guide, 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid , combines three key pharmacophoric elements:

-

Thiophene-2-carboxylic acid Core: A proven scaffold that provides a rigid backbone and a carboxylic acid group for potential salt formation, improved solubility, or strong ionic/hydrogen bond interactions with protein residues.[5]

-

Amide Linker: Provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O), crucial for target binding affinity.

-

4-Methoxybenzoyl Group: An electron-donating methoxy group that can influence the electronic properties of the entire molecule and potentially engage in specific interactions within a receptor's binding pocket. Derivatives featuring a methoxy group have shown significant antibacterial activity in related thiophene-2-carboxamide series.[6]

This guide will use this molecule as a framework to detail the necessary scientific considerations for bringing novel derivatives from concept to laboratory validation.

Synthesis and Retrosynthetic Analysis

The synthesis of thiophene-2-carboxamide derivatives is a central focus for many research teams.[3] A logical and efficient synthetic route is paramount for producing the target compound and its analogs for further study.

Retrosynthetic Strategy

A retrosynthetic analysis of 5-(4-methoxybenzamido)thiophene-2-carboxylic acid suggests a straightforward approach centered on a standard amide bond formation. The primary disconnection is at the amide C-N bond, leading to two key precursors: a 5-aminothiophene-2-carboxylic acid derivative and a 4-methoxybenzoyl derivative.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol outlines a robust method for synthesizing the target compound. The carboxylic acid on the thiophene ring is first protected as a methyl ester to prevent self-reaction and improve solubility in organic solvents during the amide coupling step.

Step 1: Esterification of 5-Aminothiophene-2-carboxylic acid

-

Suspend 5-aminothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting crude methyl 5-aminothiophene-2-carboxylate hydrochloride can be used directly or after neutralization.

Step 2: Amide Coupling

-

Dissolve methyl 5-aminothiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

-

Cool the solution to 0°C.

-

Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in the same solvent dropwise. Rationale: Slow addition prevents side reactions and controls the exotherm.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester intermediate.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude methyl 5-(4-methoxybenzamido)thiophene-2-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Quench the reaction by acidifying the mixture to pH 2-3 with 1M HCl. Trustworthiness: The product will precipitate upon acidification, providing a clear indication of reaction completion and allowing for isolation by filtration.

-

Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 5-(4-methoxybenzamido)thiophene-2-carboxylic acid.

Caption: Predicted ¹H NMR assignments for the target molecule.

Potential Biological Activity and Applications

The thiophene-carboxamide scaffold is a rich source of biologically active compounds. [6]By examining the activities of related molecules, we can infer potential therapeutic applications for 5-(4-methoxybenzamido)thiophene-2-carboxylic acid.

-

Antimicrobial Activity: Numerous thiophene-based heterocycles have been synthesized and evaluated for their activity against pathogenic bacteria and fungi. [7]Specifically, thiophene-2-carboxamide derivatives substituted with a methoxy group have demonstrated excellent activity against Gram-positive and Gram-negative bacteria, including S. aureus and P. aeruginosa. [6]The title compound could be a promising candidate for development as a novel antibacterial agent.

-

Antitubercular Activity: Benzo[b]thiophene-2-carboxylic acid derivatives have been studied extensively as inhibitors of Mycobacterium tuberculosis (MTB). [2]The structural rigidity and hydrogen bonding capacity of the carboxamide linkage are key to this activity. The title compound shares these features and warrants investigation for its potential against MTB.

-

Anti-inflammatory and Analgesic Applications: Thiophene-2-carboxylic acid is a precursor to drugs like Suprofen, which is used in eye drops for its anti-inflammatory properties. [5]The structural motifs within the title compound make it a candidate for screening in inflammation and pain-related assays.

-

Materials Science: Beyond medicine, thiophene derivatives are integral to the development of conductive polymers and organic semiconductors for use in flexible electronic devices. [4][8]

Caption: Potential applications derived from the core chemical scaffold.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, overview of the chemical properties of 5-(4-methoxybenzamido)thiophene-2-carboxylic acid. We have detailed a robust synthetic strategy, outlined the expected analytical characterization, and discussed promising avenues for its application in drug discovery based on a solid foundation of related scientific literature.

The logical next steps for researchers are:

-

Synthesis and Confirmation: Execute the proposed synthesis and purify the final compound.

-

Full Characterization: Obtain complete experimental data (¹H NMR, ¹³C NMR, IR, HRMS, Melting Point) to confirm the structure and purity, comparing it against the predictions laid out in this guide.

-

Biological Screening: Perform in vitro assays to evaluate the compound's activity in the predicted therapeutic areas, starting with antimicrobial and antitubercular screens.

-

Analogue Synthesis (SAR Studies): Synthesize a library of related compounds by varying the substituents on the benzoyl ring to establish a structure-activity relationship (SAR) and optimize for potency and selectivity.

By leveraging established chemical principles and the rich history of thiophene chemistry, molecules like 5-(4-methoxybenzamido)thiophene-2-carboxylic acid represent a promising starting point for the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y. (2011). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Fakhretdinov, R. N., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0371594 A1 - Thiophene-carboxamide derivatives and their pharmaceutical use. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Kauthale, S. S., et al. (2018). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. National Center for Biotechnology Information. Retrieved from [Link]

-

Taha, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Retrieved from [Link]

-

Elshaarawy, R. F. M., et al. (2013). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. De Gruyter. Retrieved from [Link]

- Google Patents. (n.d.). CN110317189A - A method of using thiophene-2-carboxylic acid as Material synthesis 5-chlorothiophene.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, thiophene derivatives hold a significant position due to their wide-ranging pharmacological activities.[1] The compound 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is a molecule of interest, integrating the established biological relevance of the thiophene carboxylic acid scaffold with a methoxybenzamido moiety. This unique combination suggests potential applications in medicinal chemistry, necessitating a thorough understanding of its physicochemical properties. The behavior of a drug candidate in a biological system is intrinsically linked to its physical and chemical characteristics, such as solubility, stability, and crystalline form. Therefore, a comprehensive physicochemical characterization is a cornerstone of preclinical development, providing the foundational data for formulation design, pharmacokinetic profiling, and ultimately, clinical success.

This guide presents a holistic approach to the physicochemical characterization of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid. Moving beyond a simple recitation of methods, this document elucidates the rationale behind the selection of each analytical technique, offering insights into how the data generated contributes to a cohesive understanding of the molecule. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Synthesis and Purification

The synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is typically achieved through a multi-step process, which may involve the amidation of a thiophene-2-carboxylic acid derivative. A plausible synthetic route is outlined below, followed by a detailed purification protocol.

Experimental Protocol: Synthesis

A common approach to forming the amide bond is the reaction of an appropriate amino-thiophene carboxylic acid with an activated carboxylic acid, such as an acyl chloride.[2]

Step 1: Synthesis of 5-aminothiophene-2-carboxylic acid. This intermediate can be prepared from a suitable starting material like 5-bromothiophene-2-carboxylic acid through a nucleophilic substitution or a coupling reaction followed by reduction.

Step 2: Synthesis of 4-methoxybenzoyl chloride. This is typically prepared by reacting 4-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Step 3: Amidation. 5-aminothiophene-2-carboxylic acid is reacted with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) to yield the final product.[2] The reaction progress is monitored by thin-layer chromatography (TLC).[2][3]

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel.[2] The choice of eluent (e.g., a gradient of hexane and ethyl acetate) is optimized using TLC to ensure good separation of the desired product from any impurities. The purified fractions are combined, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the final product in high purity.

Visualization of the Synthetic Workflow

Caption: Synthetic and purification workflow for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid.

Structural Elucidation and Spectroscopic Analysis

A definitive structural confirmation is paramount. A combination of spectroscopic techniques provides a detailed picture of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the benzamido moiety, the methoxy group, and the carboxylic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[2]

-

Thiophene Protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted thiophene ring.

-

Benzamido Protons: Two doublets in the aromatic region, corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Methoxy Protons: A singlet at approximately 3.8-4.0 ppm.

-

Amide Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm).[4]

¹³C NMR Spectroscopy

Expected Signals: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyls are expected in the downfield region (160-180 ppm).

-

Aromatic Carbons: Signals for the carbons of the thiophene and benzene rings will appear in the aromatic region (110-150 ppm).

-

Methoxy Carbon: A signal around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | [4] |

| N-H (Amide) | 3300-3100 | [4] |

| C-H (Aromatic) | 3100-3000 | [4] |

| C=O (Carboxylic Acid) | 1725-1700 | [5] |

| C=O (Amide) | 1680-1630 | [6] |

| C=C (Aromatic) | 1600-1450 | [4] |

| C-O (Methoxy) | 1250-1000 | |

| Thiophene Ring | ~750 and ~690 | [4] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition.[2] Electrospray ionization (ESI) is a suitable technique for this type of molecule.[2] The experimentally determined mass-to-charge ratio (m/z) should be compared to the calculated theoretical value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the thiophene and benzamido groups, is expected to result in characteristic absorption maxima (λ_max) in the UV region. The spectrum is typically recorded in a suitable solvent like ethanol or methanol.[4]

Crystalline and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution rate, and bioavailability.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the crystalline nature of a solid. A crystalline material will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will show a broad halo. The XRPD pattern serves as a fingerprint for a specific crystalline form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.[7] For a pure crystalline compound, a single sharp endotherm corresponding to its melting point is expected.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to determine the presence of any residual solvents or water.[4] The decomposition temperature is a key parameter obtained from the TGA curve.[4]

Visualization of the Analytical Workflow

Caption: Analytical workflow for the physicochemical characterization of the target compound.

Solubility and Stability Assessment

The solubility and stability of a drug candidate are critical determinants of its therapeutic efficacy and shelf-life.

Equilibrium Solubility

The equilibrium solubility is determined in various media relevant to the drug development process, including:

-

Aqueous Buffers: At different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

-

Biorelevant Media: Such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

-

Organic Solvents: Commonly used in formulation development (e.g., ethanol, propylene glycol, polyethylene glycol).

Experimental Protocol: An excess amount of the compound is added to each solvent system and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pH-Dependent Solubility Profile

The presence of a carboxylic acid group suggests that the solubility of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid will be pH-dependent. The Henderson-Hasselbalch equation can be used to predict the solubility at different pH values once the intrinsic solubility (solubility of the unionized form) and the pKa are known.

Stability Studies

Forced degradation studies are conducted to identify the degradation pathways and potential degradation products of the compound. This information is crucial for developing a stable formulation and for establishing appropriate storage conditions.

Experimental Protocol: The compound is subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[6]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: The solid compound and its solution are exposed to UV and visible light.

-

Thermal Stress: The solid compound is heated at an elevated temperature.

Samples are withdrawn at different time points and analyzed by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Chromatographic Analysis

HPLC is an indispensable tool for the determination of purity and for the quantitative analysis of the compound.

Purity Determination by HPLC

A reversed-phase HPLC method is developed and validated to determine the purity of the synthesized compound.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the λ_max of the compound |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The purity is typically expressed as the percentage of the peak area of the main component relative to the total peak area.

Stability-Indicating HPLC Method

The HPLC method used for the stability studies must be "stability-indicating," meaning it can separate the parent compound from its degradation products. This is typically achieved by analyzing the chromatograms of the stressed samples to ensure that the peaks of the degradation products do not co-elute with the peak of the parent compound.

Conclusion

The comprehensive physicochemical characterization of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid, as outlined in this guide, provides the essential data package for its advancement as a potential drug candidate. A thorough understanding of its synthesis, structure, solid-state properties, solubility, and stability is fundamental to informed decision-making in the drug development process. The application of the described methodologies will ensure the generation of high-quality, reliable data, thereby de-risking the subsequent stages of formulation development and clinical evaluation.

References

- SYNTHESIS, CHARACTERIZATION, THERMAL ANALYSIS AND BIOLOGICAL STUDY OF NEW THIOPHENE DERIVATIVE CONTAINING o-AMINOBENZOIC ACID LI.

- Roux, M. V., Temprado, M., Jiménez, P., Dávalos, J. Z., Foces-Foces, C., Garcı́a, M. V., & Redondo, M. I. (2003). Thermophysical, crystalline and infrared studies of the 2- and 3-thiophenecarboxylic acids. Thermochimica Acta, 404(1–2), 235–244.

- Amides: Structure, Properties, and Reactions | Solubility of Things.

- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

- thiophene-2-carboxylic acid - ChemBK.

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.

- Solubility of Amides - Chemistry Stack Exchange.

- 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 - Sigma-Aldrich.

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH.

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem.

- 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook.

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH.

- Principles of Drug Action 1, Spring 2005, Amides.

- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC - PubMed Central.

- Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy.

- 5-Methoxybenzo[b]thiophene-2-carboxylic acid.

- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.

- 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem - NIH.

- Thiophene-2-carboxylic acid - Wikipedia.

- Kiran, K. R., Akhileshwari, P., Sridhar, M. A., & Lokanath, N. K. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

- 5-(methoxycarbonyl)thiophene-2-carboxylic acid (C7H6O4S) - PubChemLite.

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. ajol.info [ajol.info]

- 5. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Sci-Hub. Thermophysical, crystalline and infrared studies of the 2- and 3-thiophenecarboxylic acids / Thermochimica Acta, 2003 [sci-hub.st]

Preliminary Technical Bulletin: 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid (CAS Number 1152992-43-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and peer-reviewed literature specifically for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid (CAS 1152992-43-2) are not extensively available in the public domain. This document provides a foundational guide based on the chemistry of related thiophene-2-carboxamide compounds and general principles of drug discovery. The synthesis protocols and biological assays described herein are illustrative and would require optimization and validation.

Introduction: A Scaffold of Potential

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is a heterocyclic organic compound featuring a central thiophene ring, a versatile scaffold in medicinal chemistry. Thiophene derivatives are integral to a wide array of pharmacologically active agents, valued for their bioisosteric relationship with benzene rings and their unique electronic properties that can enhance biological activity and modulate pharmacokinetic profiles.[1] The presence of the carboxamide linkage suggests its potential role as an inhibitor for various enzymes, where the amide group can participate in crucial hydrogen bonding interactions within a protein's active site.

The methoxybenzamido moiety is a common feature in many biologically active molecules, contributing to binding affinity and metabolic stability. The carboxylic acid group at the 2-position of the thiophene ring provides a handle for further chemical modification or can act as a key interacting group with biological targets. While specific data for this compound is scarce, its structural motifs are present in compounds investigated for a range of therapeutic applications, including oncology and infectious diseases.[2][3]

Physicochemical Properties: An Estimation

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₁₁NO₄S | Chemically derived |

| Molecular Weight | 277.30 g/mol | Chemically derived |

| Appearance | Likely a solid at room temperature | General property of similar organic acids |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General property of similar organic compounds |

| Melting Point | Not available | Requires experimental determination |

| pKa | Not available | Requires experimental determination |

Synthetic Strategy: A Plausible Pathway

A definitive, validated synthesis protocol for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is not published in readily accessible scientific literature. However, a logical and commonly employed synthetic route would involve the amidation of a suitable thiophene precursor. A plausible two-step synthesis is outlined below. This proposed pathway is based on well-established organic chemistry principles for the formation of amide bonds.[2]

Step 1: Synthesis of Methyl 5-aminothiophene-2-carboxylate

The synthesis would likely begin with a commercially available starting material, such as methyl 5-nitrothiophene-2-carboxylate, which can be reduced to the corresponding amine.

Experimental Protocol: Reduction of Methyl 5-nitrothiophene-2-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-nitrothiophene-2-carboxylate in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield methyl 5-aminothiophene-2-carboxylate, which can be used in the next step, often without further purification.

Step 2: Amide Coupling to form 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid Methyl Ester

The resulting amine can then be coupled with 4-methoxybenzoyl chloride.

Experimental Protocol: Amide Coupling

-

Reaction Setup: Dissolve methyl 5-aminothiophene-2-carboxylate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Saponification to Yield the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC until the ester is fully consumed.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid.

Caption: Proposed synthetic workflow for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid.

Potential Biological Activity and Mechanism of Action: A Hypothesis

While no specific biological data for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid has been found, its structural features suggest it could be investigated as an inhibitor of various enzymes. The carboxamide moiety is a common pharmacophore in many enzyme inhibitors.

One area of high interest for novel small molecules is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4] The general structure of many PARP inhibitors includes an aromatic core that mimics the nicotinamide portion of NAD+ and a carboxamide group that forms key interactions in the enzyme's active site.

Given the structural similarities of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid to some known classes of enzyme inhibitors, it is plausible to hypothesize that it could exhibit inhibitory activity against enzymes like PARP. However, this is purely speculative and would require experimental validation.

Caption: Hypothetical mechanism of action as a PARP inhibitor.

Future Directions and Experimental Validation

To fully characterize 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid and assess its therapeutic potential, the following experimental steps are recommended:

-

Synthesis and Characterization: The proposed synthesis should be carried out, and the final product's identity and purity must be confirmed using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Physicochemical Property Determination: Key properties like melting point, solubility in various solvents, and pKa should be experimentally determined.

-

In Vitro Biological Assays:

-

Enzyme Inhibition Assays: The compound should be screened against a panel of relevant enzymes, starting with PARP1 and PARP2, to determine its inhibitory activity (IC₅₀ values).

-

Cell-Based Assays: If enzyme inhibition is observed, the compound's effect on cancer cell lines (e.g., those with and without BRCA mutations) should be evaluated to determine its cellular potency (EC₅₀ or GI₅₀ values). Assays to measure apoptosis (e.g., caspase activation) and DNA damage (e.g., γH2AX foci formation) would also be informative.

-

-

Mechanism of Action Studies: Further experiments to elucidate the precise mechanism of action would be necessary if promising biological activity is found.

Conclusion

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid represents an intriguing molecule with a chemical scaffold that suggests potential for biological activity. While specific data is currently lacking in the public domain, this bulletin provides a theoretical framework for its synthesis and a hypothesis for its potential application as an enzyme inhibitor, particularly in the context of cancer therapy. Further experimental investigation is essential to validate these hypotheses and to unlock the full potential of this compound.

References

-

MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(15), 5828. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Available at: [Link]

- Google Patents. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. US5034049A.

-

PubMed. (2001). Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. Available at: [Link]

-

PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid in Organic Solvents: A Predictive and Methodological Approach

Abstract

The determination of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's bioavailability, processability, and formulation. This technical guide addresses the solubility of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid, a molecule possessing structural motifs of interest in medicinal chemistry and materials science.[1] In the absence of extensive published empirical data for this specific compound, this whitepaper provides a comprehensive framework for researchers and drug development professionals. We will dissect the molecule's physicochemical characteristics to predict its solubility behavior, present established methodologies for its empirical determination, and offer insights into solvent selection. The guide culminates in a detailed, field-proven protocol for solubility assessment, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is a complex organic molecule incorporating a thiophene-carboxylic acid backbone, an amide linkage, and a methoxy-substituted phenyl ring. Such structures are common scaffolds in the design of novel therapeutic agents and functional materials. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that dictates its path through the development pipeline.[2][3] It is a fundamental parameter that affects absorption, distribution, metabolism, and excretion (ADME) profiles and is essential for designing robust processes for purification, crystallization, and formulation.[4][5] This guide serves as a foundational resource for scientists to anticipate and experimentally validate the solubility of this compound, thereby accelerating research and development.

Physicochemical Profile and Structural Analysis

To understand the solubility of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid, we must first analyze its constituent functional groups and the properties they impart. The molecule's structure suggests a rigid, largely planar conformation with a high potential for strong intermolecular interactions in the solid state, likely resulting in a high melting point and complex solubility behavior.

-

Thiophene-2-carboxylic Acid Moiety: This group is the primary acidic center (pKa of the parent acid is ~3.5) and a potent hydrogen bond donor and acceptor.[6][7] The thiophene ring itself is aromatic and contributes hydrophobic character, while the carboxylic acid group enhances polarity and enables solubility in polar and basic media.[8][9]

-

Amide Linkage (-CONH-): The secondary amide is a classic hydrogen bond donor (N-H) and acceptor (C=O). This group is highly polar and contributes significantly to crystal lattice energy through strong intermolecular hydrogen bonding, often reducing solubility in non-polar solvents.[10][11]

-

4-Methoxybenzoyl Group: This portion of the molecule adds significant non-polar surface area via the benzene ring, which will favor solubility in solvents that can accommodate aromatic systems. The methoxy group's ether oxygen can act as a hydrogen bond acceptor, slightly mitigating the hydrophobicity of the phenyl ring.

Collectively, these features create a molecule with distinct polar and non-polar regions, capable of participating in hydrogen bonding, π-stacking, and dipole-dipole interactions. Its solubility will be a delicate balance between the energy required to overcome its solid-state crystal lattice forces and the energy gained from solvation by the solvent molecules.

Theoretical Solubility Profile and Rationale for Solvent Selection

The principle of "like dissolves like" provides a foundational guideline for predicting solubility.[12][13] Based on the structural analysis, we can classify solvents and hypothesize the compound's solubility.

-

High Solubility Predicted:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are excellent hydrogen bond acceptors and have high polarity. They are highly effective at solvating both the carboxylic acid and amide groups while also accommodating the aromatic rings. They are often the solvents of choice for compounds with multiple hydrogen bonding sites.

-

-

Moderate to Good Solubility Predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the solute.[14][15] However, their own self-association can sometimes be less effective at breaking up a highly stable crystal lattice compared to polar aprotic solvents. The solubility of benzamide, a related substructure, is highest in methanol and ethanol among common solvents.[14][15]

-

Ketones (e.g., Acetone): Acetone is a polar aprotic solvent with a strong dipole moment and hydrogen bond accepting capability, which should allow for effective solvation.[14][15]

-

-

Low to Negligible Solubility Predicted:

-

Ethers (e.g., THF, Diethyl Ether): While capable of accepting hydrogen bonds, their overall lower polarity makes them less effective at solvating the highly polar functional groups.

-

Esters (e.g., Ethyl Acetate): Similar to ethers, these have moderate polarity but may struggle to overcome the strong intermolecular forces of the solute.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Heptane): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They will be very poor solvents for this compound as they cannot effectively solvate the carboxylic acid and amide groups.

-

Experimental Protocol: The Saturation Shake-Flask Method

To move from prediction to empirical fact, a robust experimental method is required. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[16][17] The following protocol is aligned with the principles outlined in USP General Chapter <1236> Solubility Measurements.[18][19][20]

Objective

To determine the equilibrium solubility of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents

-

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid (solid, verified purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge capable of holding the selected vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Causality: An excess of the solid compound is added to ensure that the solvent becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.[17]

-

Action: Add an excess amount of the compound (e.g., 10-20 mg, ensuring solid is visible after equilibration) to a pre-weighed vial. Record the exact weight. Add a known volume of the selected solvent (e.g., 2 mL).

-

-

Equilibration:

-

Causality: The dissolution process requires time to reach thermodynamic equilibrium. Agitation increases the surface area of the solid and reduces the diffusion layer, accelerating the process.[16] A minimum of 24-48 hours is typically required to ensure equilibrium is reached for complex molecules.

-

Action: Seal the vials tightly and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C). Agitate for at least 24 hours. A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

-

Phase Separation:

-

Causality: It is critical to separate the saturated liquid phase (supernatant) from the undissolved solid without altering the temperature or composition.[17] Centrifugation pellets the excess solid, and filtration removes any remaining particulates.

-

Action: After equilibration, let the vials stand at the controlled temperature for approximately 30 minutes to allow larger particles to settle. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Causality: An aliquot of the clear supernatant must be carefully removed and diluted for analysis. Dilution is necessary to bring the concentration within the linear range of the analytical detector (e.g., HPLC-UV).

-

Action: Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the pellet, take the sample from the upper portion of the liquid. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the pre-established calibration curve range.

-

-

Quantification via HPLC-UV:

-

Causality: HPLC-UV is a highly specific and sensitive method for quantifying the concentration of an analyte in solution. A pre-validated method with a standard calibration curve ensures accuracy.

-

Action: Prepare a multi-point calibration curve using stock solutions of the compound of known concentration. Analyze the diluted sample by HPLC-UV. Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.

-

-

Calculation of Solubility:

-

Causality: The final solubility value is calculated by accounting for the dilution factor used in sample preparation.

-

Action: Calculate the original concentration in the saturated solution using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be performed:

-

Visual Confirmation: After the equilibration period, undissolved solid must be clearly visible in the vial.

-

Mass Balance (Optional): The remaining solid can be dried and weighed to confirm the dissolved amount.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to assess variability.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask protocol.

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

Illustrative Data Presentation: Solubility of Benzamide

While specific quantitative data for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid must be determined experimentally, the known solubility of benzamide provides a useful, albeit simplified, reference point for a key structural component.[14][15] The additional thiophene-carboxylic acid and methoxyphenyl groups will alter these values, likely increasing solubility in polar aprotic solvents and decreasing it in water.

Table 1: Experimentally Determined Solubility of Benzamide in Various Organic Solvents at 298.15 K (25 °C). (Note: This data is for the related compound Benzamide and is for illustrative purposes only. Source: Ouyang et al., 2019)[14][15]

| Solvent | Solvent Type | Solubility (mole fraction, x) |

| Methanol | Polar Protic | 0.2059 |

| Acetone | Polar Aprotic | 0.1768 |

| Ethanol | Polar Protic | 0.1362 |

| 1-Propanol | Polar Protic | 0.0864 |

| Isopropanol | Polar Protic | 0.0573 |

| Ethyl Acetate | Moderate Polarity | 0.0267 |

| Acetonitrile | Polar Aprotic | 0.0159 |

| Water | Polar Protic | 0.0021 |

Conclusion

The solubility of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is governed by a complex interplay of its polar, hydrogen-bonding functional groups and its non-polar aromatic rings. Theoretical analysis predicts that its highest solubility will be achieved in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and lower polarity solvents. Due to the absence of public data, empirical determination is essential. The detailed Saturation Shake-Flask protocol provided in this guide offers a robust and reliable pathway for researchers to obtain high-quality, reproducible solubility data. This information is indispensable for making informed decisions in process chemistry, formulation development, and the overall advancement of research programs involving this compound.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

-

De Wit, M., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. USP. Available at: [Link]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral, Imperial College London. Available at: [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. gmp-compliance.org. Available at: [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Solubility of Things. (n.d.). Benzamide. Solubility of Things. Available at: [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at: [Link]

-

ECA Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. gmp-compliance.org. Available at: [Link]

-

Pion Inc. (n.d.). Technical Note: Solubility Measurements. Pion Inc. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Available at: [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Solubility of Things. Available at: [Link]

-

Wikipedia. (n.d.). Benzamide. Wikipedia. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Available at: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source. Available at: [Link]

-

European Medicines Agency (EMA). (n.d.). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA. Available at: [Link]

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. gmp-compliance.org. Available at: [Link]

-

MasterControl. (n.d.). ICH Q6 Guidelines. MasterControl. Available at: [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. Available at: [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. EMA. Available at: [Link]

-

PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]

-

Zhang, L., et al. (2011). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Suggested mechanism for formation of thiophene-2-carboxylic acid (7),... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. PubChem. Available at: [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. mastercontrol.com [mastercontrol.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 7. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Benzamide - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.ws [chem.ws]

- 14. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. uspnf.com [uspnf.com]

- 19. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 20. biorelevant.com [biorelevant.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid

Abstract

While the existing body of scientific literature extensively covers the synthesis and broad biological activities of various thiophene derivatives, the precise molecular mechanism of action for 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its putative mechanism. By analyzing the compound's structural motifs and drawing parallels with functionally related molecules, we propose a plausible hypothesis centered on the inhibition of key enzymes involved in inflammatory and microbial pathways. This document outlines a structured, multi-stage experimental plan, from initial target validation to in-depth cellular and biochemical assays, designed to rigorously test this hypothesis and uncover the definitive mechanism of action.

Introduction: The Therapeutic Potential of Thiophene Carboxamides

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic and steric properties allow for diverse biological activities. Thiophene-2-carboxylic acid and its derivatives, in particular, have garnered significant attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The subject of this guide, 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid, combines the thiophene-2-carboxylic acid core with a 4-methoxybenzamido side chain, suggesting a potential for specific molecular interactions and a favorable pharmacological profile.

The current literature indicates that various thiophene carboxamide derivatives exhibit significant biological effects, including antibacterial and anti-inflammatory activities.[3][4] However, a detailed mechanistic understanding of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is lacking. This guide aims to bridge that gap by proposing a testable hypothesis and a detailed experimental roadmap.

Structural Analysis and Putative Mechanistic Hypothesis

The structure of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid suggests several potential modes of action. The molecule can be deconstructed into three key pharmacophoric features:

-

Thiophene-2-carboxylic acid core: This acidic moiety can participate in hydrogen bonding and electrostatic interactions within a target protein's active site.

-

Amide Linker: The benzamido group provides a rigid linker and potential hydrogen bond donor/acceptor sites.

-

4-Methoxybenzoyl Group: The methoxy-substituted phenyl ring can engage in hydrophobic and π-stacking interactions.

Given that structurally related thiophene derivatives have shown activity against enzymes like cyclooxygenase (COX), and various bacterial enzymes, we hypothesize that 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid acts as an inhibitor of pro-inflammatory enzymes, with a potential secondary activity against microbial targets. This dual-activity profile is a compelling area for investigation.

Proposed Research Workflow: A Multi-stage Approach

To systematically investigate the mechanism of action, a phased approach is recommended. This workflow is designed to first identify the primary molecular target(s) and then to characterize the biochemical and cellular consequences of target engagement.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Identification and Validation

4.1.1. In Silico Molecular Docking

-